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Compound of Interest

Compound Name: 3,4-Diacetoxycinnamamide

Cat. No.: B169772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,4-Diacetoxycinnamamide is a derivative of caffeic acid, a naturally occurring phenolic

compound known for its antioxidant and anti-inflammatory properties. In pharmaceutical

synthesis, the diacetylated form serves as a valuable intermediate. The acetylation of the two

hydroxyl groups on the phenyl ring protects them from unwanted side reactions during

subsequent chemical modifications. This allows for selective reactions at other parts of the

molecule, such as the amide group or the alkene bond. After the desired modifications, the

acetyl groups can be readily removed under mild conditions to yield the final active

pharmaceutical ingredient (API) with free catechol hydroxyls, which are often crucial for

biological activity.

The use of 3,4-Diacetoxycinnamamide as a protected intermediate is particularly relevant in

the development of novel therapeutics targeting oxidative stress and inflammation. Caffeic acid

and its derivatives are known to interact with key signaling pathways, including the NF-κB and

Keap1-Nrf2 pathways, which regulate the cellular response to inflammation and oxidative

stress.
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Property Value

Molecular Formula C₁₃H₁₃NO₄

Molecular Weight 251.25 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in methanol, ethanol, ethyl acetate, and

dichloromethane. Sparingly soluble in water.

Melting Point
Not widely reported, expected to be higher than

caffeic acid.

Synthesis of 3,4-Diacetoxycinnamamide
The synthesis of 3,4-Diacetoxycinnamamide is typically achieved in a two-step process

starting from caffeic acid. The first step involves the protection of the hydroxyl groups via

acetylation, followed by the amidation of the carboxylic acid.

Experimental Protocol: Synthesis of 3,4-
Diacetoxycinnamamide
Step 1: Synthesis of 3,4-Diacetoxycinnamic Acid

Materials: Caffeic acid (1 eq.), acetic anhydride (2.5 eq.), pyridine (catalytic amount), ethyl

acetate, hydrochloric acid (1M), saturated sodium bicarbonate solution, anhydrous

magnesium sulfate.

Procedure:

1. Suspend caffeic acid in ethyl acetate in a round-bottom flask.

2. Add acetic anhydride and a catalytic amount of pyridine.

3. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

4. Upon completion, quench the reaction by adding water.
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5. Separate the organic layer and wash sequentially with 1M HCl and saturated sodium

bicarbonate solution.

6. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield crude 3,4-diacetoxycinnamic acid.

7. Recrystallize the crude product from an appropriate solvent system (e.g., ethyl

acetate/hexane) to obtain the pure product.

Step 2: Synthesis of 3,4-Diacetoxycinnamamide

Materials: 3,4-Diacetoxycinnamic acid (1 eq.), thionyl chloride (1.2 eq.) or a coupling agent

like DCC (1.1 eq.), ammonia solution (excess) or an amine source, dichloromethane (DCM),

saturated sodium bicarbonate solution, anhydrous sodium sulfate.

Procedure (using thionyl chloride):

1. Dissolve 3,4-diacetoxycinnamic acid in dry DCM under an inert atmosphere.

2. Slowly add thionyl chloride at 0°C.

3. Allow the reaction to stir at room temperature for 2-3 hours to form the acyl chloride.

4. In a separate flask, prepare a solution of aqueous ammonia.

5. Slowly add the acyl chloride solution to the ammonia solution at 0°C with vigorous stirring.

6. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

7. Extract the product with DCM.

8. Wash the combined organic layers with water and brine.

9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to

obtain 3,4-Diacetoxycinnamamide.

10. Purify by column chromatography if necessary.
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Caption: Synthetic workflow for 3,4-Diacetoxycinnamamide.

Application as a Pharmaceutical Intermediate
3,4-Diacetoxycinnamamide can be utilized as a precursor for the synthesis of various

bioactive molecules. The protected hydroxyl groups allow for selective modification of the

amide nitrogen or the olefinic bond. A common subsequent step is the deprotection of the

acetyl groups to unmask the biologically active catechol moiety.

Hypothetical Application: Synthesis of an N-substituted
Caffeic Acid Amide Derivative
This protocol describes the use of 3,4-Diacetoxycinnamamide to synthesize a hypothetical N-

aryl substituted caffeic acid amide, a class of compounds with potential anti-inflammatory

activity.

Step 1: N-Arylation of 3,4-Diacetoxycinnamamide
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Materials: 3,4-Diacetoxycinnamamide (1 eq.), an aryl halide (e.g., 4-bromopyridine, 1.1

eq.), copper(I) iodide (0.1 eq.), a ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq.), a base

(e.g., potassium carbonate, 2 eq.), and a solvent (e.g., dioxane).

Procedure (Buchwald-Hartwig Amination):

1. To a reaction vessel, add 3,4-diacetoxycinnamamide, the aryl halide, copper(I) iodide,

and potassium carbonate.

2. Evacuate and backfill the vessel with an inert gas (e.g., argon).

3. Add the solvent and the ligand.

4. Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC.

5. After completion, cool the reaction to room temperature and filter through celite.

6. Concentrate the filtrate and purify the crude product by column chromatography to yield

the N-aryl-3,4-diacetoxycinnamamide.

Step 2: Deprotection to Yield the Final Product

Materials: N-aryl-3,4-diacetoxycinnamamide (1 eq.), a base (e.g., sodium methoxide in

methanol or aqueous sodium hydroxide), methanol, and an acid for neutralization (e.g., 1M

HCl).

Procedure:

1. Dissolve the N-aryl-3,4-diacetoxycinnamamide in methanol.

2. Add a solution of sodium methoxide in methanol.

3. Stir the reaction at room temperature for 1-2 hours.

4. Monitor the deprotection by TLC.

5. Once complete, neutralize the reaction mixture with 1M HCl.
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6. Remove the methanol under reduced pressure.

7. Extract the aqueous residue with ethyl acetate.

8. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to

give the final N-aryl caffeic acid amide.

Application Workflow
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Caption: Application of the intermediate in synthesis.

Biological Context and Signaling Pathways
Caffeic acid derivatives often exert their biological effects by modulating key signaling

pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central

regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of

κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation
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of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-

inflammatory genes. Some caffeic acid derivatives have been shown to inhibit NF-κB activation

by preventing IκB degradation.[1][2][3]

Inflammatory Stimuli

IKK IkBP NF-kB NucleusTranslocation Pro-inflammatory GenesActivation

Caffeic Acid Derivative
Inhibition

Click to download full resolution via product page

Caption: Inhibition of the NF-κB signaling pathway.

Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is the major regulator of the cellular antioxidant response. Under

basal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or

electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear

translocation of Nrf2. In the nucleus, Nrf2 induces the expression of antioxidant and

cytoprotective genes. Caffeic acid and its derivatives can activate the Nrf2 pathway,

contributing to their antioxidant effects.[4][5][6]
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Caption: Activation of the Keap1-Nrf2 antioxidant pathway.

Quantitative Data: Biological Activity of Caffeic Acid
Amides
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The following table summarizes the antioxidant activity of various caffeic acid amide derivatives

from published literature, providing a reference for the potential efficacy of compounds

synthesized using 3,4-Diacetoxycinnamamide as an intermediate.

Compound Assay IC₅₀ (µM) Reference

Caffeic acid anilide
Lipid peroxidation

inhibition
0.3 [7][8]

Caffeic acid phenethyl

amide (CAPA)
5-LO inhibition ~3.5 [9]

N-caffeoyl-L-cysteine

methyl ester

DPPH radical

scavenging
23.36 [10]

N-caffeoyl-tyramine
DPPH radical

scavenging
24.22 [10]

N-caffeoyl-dopamine
DPPH radical

scavenging
41.62 [10]

Caffeic acid phenethyl

ester (CAPE)

DPPH radical

scavenging
51.80 [10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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